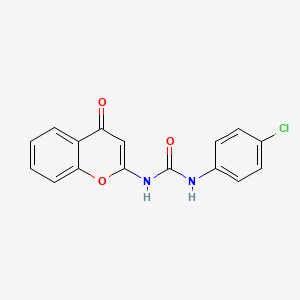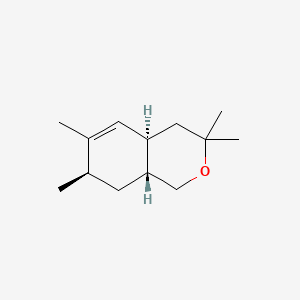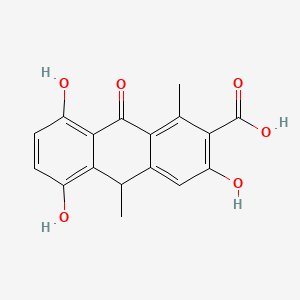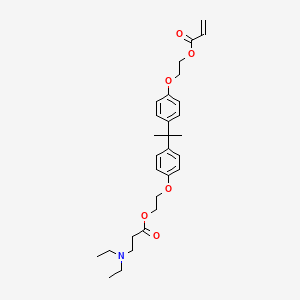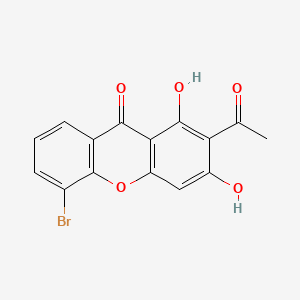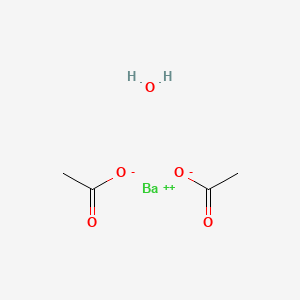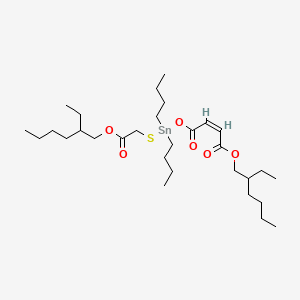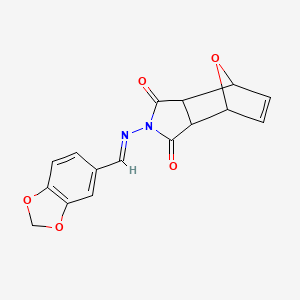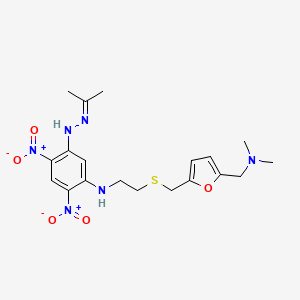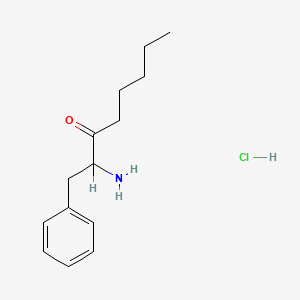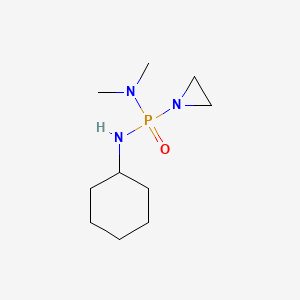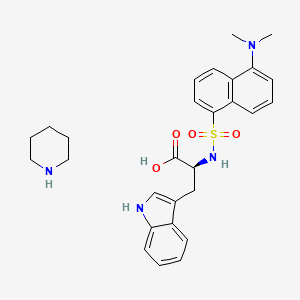
Einecs 282-661-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a colorless, flammable liquid with a strong odor and is commonly used as a solvent and cleaning agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propanol can be synthesized through the hydration of propene. This process involves the reaction of propene with water in the presence of an acid catalyst, typically sulfuric acid, to produce isopropyl alcohol. The reaction conditions include moderate temperatures and pressures to optimize yield and efficiency.
Industrial Production Methods
Industrial production of 2-Propanol is primarily achieved through the indirect hydration of propene. This method involves the formation of isopropyl sulfate, which is then hydrolyzed to produce isopropyl alcohol. The process is carried out in large-scale reactors with controlled temperatures and pressures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol undergoes various chemical reactions, including:
Oxidation: 2-Propanol can be oxidized to acetone using oxidizing agents such as chromic acid or potassium dichromate.
Reduction: It can be reduced to propane using strong reducing agents like lithium aluminum hydride.
Substitution: 2-Propanol can undergo substitution reactions with halogens to form isopropyl halides.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium dichromate, and other oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Acetone
Reduction: Propane
Substitution: Isopropyl halides (e.g., isopropyl chloride, isopropyl bromide)
Applications De Recherche Scientifique
2-Propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in various chemical reactions and extractions.
Biology: Employed in DNA and RNA extraction protocols due to its ability to precipitate nucleic acids.
Medicine: Utilized as an antiseptic and disinfectant in medical settings.
Industry: Used in the manufacture of cosmetics, pharmaceuticals, and personal care products.
Mécanisme D'action
The mechanism of action of 2-Propanol involves its ability to disrupt cellular membranes and denature proteins. This property makes it an effective antiseptic and disinfectant. At the molecular level, 2-Propanol targets the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, causing denaturation and loss of function.
Comparaison Avec Des Composés Similaires
2-Propanol can be compared with other similar compounds such as ethanol and methanol:
Ethanol: Similar to 2-Propanol, ethanol is a widely used solvent and disinfectant. ethanol is less toxic and has a lower boiling point.
Methanol: Methanol is also a common solvent but is more toxic than 2-Propanol. It has a lower boiling point and is used in different industrial applications.
List of Similar Compounds
- Ethanol (C2H6O)
- Methanol (CH4O)
- Butanol (C4H10O)
Propriétés
Numéro CAS |
84282-15-5 |
|---|---|
Formule moléculaire |
C28H34N4O4S |
Poids moléculaire |
522.7 g/mol |
Nom IUPAC |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid;piperidine |
InChI |
InChI=1S/C23H23N3O4S.C5H11N/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19;1-2-4-6-5-3-1/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28);6H,1-5H2/t20-;/m0./s1 |
Clé InChI |
XWVQVPLUXCHVMT-BDQAORGHSA-N |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O.C1CCNCC1 |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O.C1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


